2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one
Description
Properties
IUPAC Name |
2-tert-butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)13-9(14)7-4-5-12-6-8(7)10(13)15/h4-6,10,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKZWODWMSEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Reactivity of the 3-Hydroxy Group
The tertiary hydroxyl group at position 3 participates in hydrogen bonding and selective derivatization:
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Hydrogen Bonding : Crystallographic studies reveal intermolecular O–H⋯N and N–H⋯O hydrogen bonds, forming a 3D network (Figure 1). This stabilizes the lactam tautomer in solid and solution states .
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Alkylation/Esterification :
Reaction Type Reagents/Conditions Product Yield Source O-Alkylation KOtBu, Me-THF, 80°C Alkoxy derivatives Moderate Esterification Acyl chlorides, base Carboxylate esters 45–81% For example, treatment with ethyl chloroformate under basic conditions yields ethyl 3-(tert-butyl)-1-oxo-3H-pyrrolo[3,4-c]pyridine-2-carboxylate .
Electrophilic Substitution on the Aromatic Core
The pyrrolo[3,4-c]pyridinone system undergoes regioselective substitution:
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Chlorination : POCl₃ at 100–110°C introduces chlorine at position 4, forming 4-chloro derivatives .
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Nitration : Limited data, but analogous systems show nitration at electron-rich positions (e.g., C5 or C7) .
Tautomerism and Stability
The compound exists predominantly in the lactam form (1H-pyrrolo[3,4-c]pyridinone) due to resonance stabilization. Key observations:
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Lactam-Lactim Equilibrium : IR and NMR data confirm no detectable lactim (OH) form in solution or solid state .
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Oxidation Resistance : The tertiary hydroxy group resists spontaneous oxidation, unlike secondary alcohols in related systems .
Biological Activity-Driven Modifications
Derivatives of this scaffold are explored for therapeutic applications:
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HPK1 Inhibitors : Alkylation at N2 with triazole-containing moieties enhances kinase inhibition (IC₅₀ < 1 μM) .
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Antiviral Agents : Esterification at C4 with fluorophenethyl groups improves anti-HIV activity (EC₅₀ = 1.65 μM) .
Synthetic Methodologies
Key routes to functionalize the core include:
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole units at the hydroxy group .
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Solvent-Free Conditions : Heating with 1,3-dicarbonyl compounds and KOH yields fused hybrids (45–81% yield) .
Computational Insights
DFT-B3LYP calculations predict:
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit promising anticancer properties. For instance, a study highlighted the synthesis of various derivatives that demonstrated cytotoxic effects against multiple cancer cell lines. The presence of the pyrrolo moiety enhances the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
| Compound | IC50 (μmol L) | Cancer Cell Lines |
|---|---|---|
| 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one | 2.68 | A549, MCF7, HeLa |
| 5-piperonyl-2,3-dihydropyrido[2,3-d]pyrimidine-4-one | 2.56 | A549 |
| 5-methylfuranyl derivative | 3.20 | MCF7 |
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Studies have reported that certain derivatives possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes required for microbial growth .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 64 μg/mL |
Neuroprotective Effects
Recent investigations into the neuroprotective properties of pyrrolo compounds suggest that they may mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. This is particularly relevant in conditions like Alzheimer's disease, where oxidative damage plays a crucial role in pathogenesis .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized several pyrrolo derivatives and evaluated their anticancer efficacy against human cancer cell lines. The results indicated that modifications to the pyrrolo structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 5 μmol L .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of pyrrolo derivatives against clinical isolates. The study found that specific substitutions on the pyrrolo ring improved activity against multi-drug resistant strains of bacteria, suggesting potential for therapeutic applications in treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar core structure and are also used in medicinal chemistry and materials science.
Pyridine Derivatives: These compounds have a pyridine ring and are used in various chemical and biological applications.
Uniqueness
The presence of the tert-butyl group and the hydroxyl group can significantly influence its reactivity and interaction with other molecules .
Biological Activity
2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound that belongs to the pyrrolo[3,4-c]pyridine class. Its unique chemical structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H14N2O
- Molecular Weight : 206.24 g/mol
- CAS Number : 2365419-32-3
The biological activity of this compound is primarily attributed to its influence on various biochemical pathways:
- Cellular Effects : This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. It may enhance glucose uptake in muscle and fat cells, suggesting potential applications in diabetes management.
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Pharmacological Properties : Pyrrolopyridine derivatives exhibit a broad spectrum of pharmacological activities:
- Analgesic : Potential pain-relieving properties.
- Antidiabetic : Enhances insulin sensitivity and glucose metabolism.
- Antimycobacterial : Exhibits activity against Mycobacterium tuberculosis.
- Antiviral : Shows promise in inhibiting viral replication.
- Antitumor : Demonstrates cytotoxic effects against various cancer cell lines .
Biological Activity Overview
Case Studies and Research Findings
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Antitumor Activity :
A study evaluated the cytotoxic effects of various pyrrolo derivatives, including this compound, against human tumor cell lines such as HeLa and A375. The results indicated significant antiproliferative activity with IC50 values in the nanomolar range, highlighting its potential as an anticancer agent . -
Antidiabetic Effects :
Research has demonstrated that pyrrolopyridine derivatives can stimulate glucose uptake in adipocytes and myocytes. This mechanism suggests that this compound may serve as a scaffold for developing new antidiabetic medications targeting glucose metabolism pathways . -
Enzymatic Inhibition :
The compound has been investigated for its ability to inhibit specific enzymes related to inflammatory responses. Experimental assays confirmed its anti-inflammatory effects alongside antioxidant properties, making it a candidate for therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the pyrrolo[3,4-c]pyridin-1-one core?
- Methodological Answer : The core structure can be synthesized via cyclization reactions or functionalization of pre-existing heterocycles. For example, iodination and bromination steps (e.g., using N-iodosuccinimide in acetone) on pyrrolo-pyridine precursors enable regioselective substitution, as demonstrated in analogous compounds . Tert-butyl protection of reactive amines (e.g., using Boc anhydride) and subsequent deprotection (e.g., KOH in ethanol) are critical for stabilizing intermediates .
Q. How can purification and characterization challenges be addressed for this compound?
- Methodological Answer :
- Purification : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to separate polar intermediates. For sensitive compounds, avoid prolonged exposure to acidic/basic conditions to prevent degradation .
- Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and /-NMR to verify regiochemistry. For hydroxyl group confirmation, IR spectroscopy (broad ~3200 cm stretch) or derivatization (e.g., silylation) is recommended .
Q. What analytical methods ensure batch-to-batch consistency in synthesis?
- Methodological Answer : Utilize HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for purity assessment. Monitor residual solvents via GC-MS, adhering to pharmacopeial guidelines (e.g., USP/EP limits for dichloromethane or THF) .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for low-yield steps?
- Methodological Answer : Apply factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2 factorial design can identify interactions between reaction time, MnO stoichiometry, and solvent choice in oxidation steps, reducing trial-and-error approaches . Response surface methodology (RSM) further refines optimal conditions for maximum yield .
Q. What computational tools predict regioselectivity in electrophilic substitution on the pyrrolo-pyridinone scaffold?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to predict sites for halogenation or alkylation. Pair this with molecular docking to assess steric effects from the tert-butyl group, which may block certain positions .
Q. How to resolve contradictions in reported spectral data for derivatives of this compound?
- Methodological Answer : Cross-validate data using multiple techniques:
- NMR discrepancies : Compare solvent effects (e.g., DMSO-d vs. CDCl) on chemical shifts.
- Mass spectrometry : Use collision-induced dissociation (CID) to distinguish isobaric fragments.
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .
Q. What strategies stabilize the 3-hydroxy group against oxidation during storage?
- Methodological Answer :
- Chemical stabilization : Store under inert atmosphere (N) at -20°C. Add radical scavengers (e.g., BHT) to solutions.
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or encapsulate in cyclodextrins to shield the hydroxyl group .
Q. How can reaction mechanisms for tert-butyl group migration or elimination be investigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
